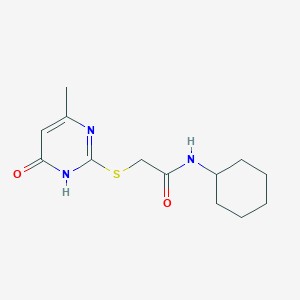

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide

Description

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide is a synthetic compound featuring a cyclohexyl group attached to an acetamide backbone, with a substituted pyrimidinylsulfanyl moiety at the 2-position. The pyrimidine ring is functionalized with a hydroxy group at C4 and a methyl group at C6, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18)(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHFQNJSIPILGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321333 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

335220-58-1 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Ethers, esters.

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide has been investigated for its role as a pharmaceutical agent. Its structure suggests potential activity against a variety of biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. For instance, derivatives of pyrimidine have been linked to the modulation of protein kinases involved in cancer progression. A study demonstrated that certain pyrimidine derivatives effectively reduced tumor volume in preclinical models, suggesting that N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide may exhibit similar properties .

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory pathways has also been noted. Pyrimidine derivatives have been reported to downregulate inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Pharmacological Applications

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide is being explored for its pharmacological properties, particularly its interaction with specific receptors and enzymes.

Receptor Modulation

Inhibitory activity against thyroid hormone receptors (TR) has been observed with similar compounds, indicating that N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide may modulate TR activity, potentially influencing metabolic processes and energy homeostasis .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes implicated in disease processes. For example, it could inhibit enzymes involved in the biosynthesis of inflammatory mediators or tumor growth factors, thereby providing therapeutic benefits in cancer and inflammatory diseases .

Biochemical Applications

The biochemical properties of N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide make it a candidate for further research in biochemical assays.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the interaction of this compound with biological targets. Data from binding assays indicate that related compounds have low nanomolar affinities for their targets, suggesting that N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide may exhibit strong binding characteristics as well .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring and sulfanyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

TLR4 Ligand Derivatives: Modifications for Enhanced Potency

- Compound 1Z105 (N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):

- Key Differences : Replaces the pyrimidine ring with a pyrimidoindole scaffold, introducing a fused indole system. The C8 position on the indole was modified to a furan-2-yl group in derivative 2B182C , enhancing TLR4 activation potency by 2–3 fold in human and murine cells .

- Biological Impact : The furan substituent improves interactions with TLR4/MD-2 complexes, demonstrating how heterocyclic extensions at critical positions optimize receptor binding .

Triazole-Based Analogs: Structural and Functional Divergence

- N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide Dihydrate :

- Key Differences : Substitutes the pyrimidine ring with a 1,2,4-triazole ring, incorporating pyridyl and p-tolyl groups.

- Functional Impact : Exhibits selective COX-2 inhibition (IC50 = 0.82 µM) due to the triazole’s hydrogen-bonding capacity and planar geometry, contrasting with the TLR4-focused activity of the target compound .

- Crystallography : X-ray analysis reveals intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice, influencing solubility and bioavailability .

Phenoxyacetamide Derivatives: Substituent Effects on Physicochemical Properties

- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Key Differences: Replaces the pyrimidinylsulfanyl group with a dichlorophenoxy moiety. Structural Insights: The dichloro substitution increases lipophilicity (logP ~3.5) compared to the target compound. Crystal packing shows N–H⋯O hydrogen bonds forming c-axis-aligned chains, affecting solubility .

- N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide: Key Differences: Incorporates a dimethylsulfamoyl group, enhancing hydrogen-bond acceptor capacity (8 acceptors vs. 4 in the target compound). Pharmacokinetics: Moderate lipophilicity (logP = 2.24) and polar surface area (65.3 Ų) suggest balanced membrane permeability and solubility .

Tabulated Comparison of Key Compounds

*Estimated based on structural analogs.

Key Research Findings and Implications

- Substituent Position Matters : Modifications at the C8 position in pyrimidoindole derivatives (e.g., 2B182C) significantly enhance TLR4 activation, emphasizing the role of steric and electronic tuning .

- Heterocycle Choice Dictates Target Specificity : Pyrimidine-based compounds favor TLR4, while triazole analogs target COX-2, highlighting the importance of core heterocycle selection .

- Hydrogen Bonding and Solubility: Phenoxy and sulfamoyl groups improve crystallinity and solubility via intermolecular interactions, critical for formulation .

Biological Activity

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings related to its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide features a pyrimidine ring substituted with a hydroxy group and a cyclohexyl group. The presence of the sulfanyl moiety enhances its reactivity and interaction with biological targets. The molecular formula is CHNOS, with a molecular weight of approximately 250.36 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleotide biosynthesis, which are crucial for cellular proliferation and survival. Inhibiting these pathways can lead to reduced cancer cell growth and increased apoptosis in malignant cells .

- Antimicrobial Activity : Preliminary studies have suggested that N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide exhibits antimicrobial properties against various strains of bacteria and fungi. This activity may be attributed to its ability to disrupt cellular processes essential for microbial survival .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, potentially making it a candidate for treating inflammatory diseases. This effect is thought to be mediated by the modulation of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide:

Case Studies

- Cancer Cell Lines : In vitro studies on A431 vulvar epidermal carcinoma cells have shown that N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide significantly inhibits cell migration and invasion, indicating potential use as an anti-cancer agent .

- Microbial Resistance : A study evaluating the antimicrobial efficacy against resistant strains found that the compound effectively reduced the viability of several pathogenic bacteria, suggesting its potential as a new antimicrobial agent in an era of increasing antibiotic resistance .

- Inflammatory Models : Animal models treated with N-Cyclohexyl-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide exhibited lower levels of inflammatory markers compared to controls, supporting its role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.